molecular formula C14H11NO4 B6002510 3-(benzoylamino)-2-hydroxybenzoic acid

3-(benzoylamino)-2-hydroxybenzoic acid

Cat. No.: B6002510
M. Wt: 257.24 g/mol
InChI Key: ZIRLPQKKFAQFCV-UHFFFAOYSA-N
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Description

3-(Benzoylamino)-2-hydroxybenzoic Acid ( 117979-53-0) is a synthetic organic compound with the molecular formula C 14 H 11 NO 4 and a molecular weight of 257.24 g/mol . This molecule features a benzoic acid scaffold substituted with both a 2-hydroxy and a 3-benzamido functional group, making it a valuable intermediate in medicinal chemistry research. Compounds incorporating salicylic acid and benzoylamine motifs are frequently investigated for their biological potential . While specific biological data for this compound is limited in the public domain, its core structure is closely related to other documented benzimidazolopeptide and quinazolinyl/imidazolyl-salicylic acid derivatives that show moderate to good bioactivity . Researchers are exploring this chemical class primarily for its antimicrobial and anthelmintic properties . For instance, structurally similar peptides derived from 2-hydroxy-5-(6-iodo-2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)benzoic acid have demonstrated activity against pathogens like Pseudomonas aeruginosa and Klebsiella pneumoniae . Furthermore, related benzimidazole-peptide conjugates have been evaluated for their cytotoxic and anthelmintic activity against species like Megascoplex konkanensis . As such, this compound serves as a critical precursor or model compound for the design and synthesis of novel bioactive molecules in drug discovery efforts. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-benzamido-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c16-12-10(14(18)19)7-4-8-11(12)15-13(17)9-5-2-1-3-6-9/h1-8,16H,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRLPQKKFAQFCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Physicochemical Properties of 2-Hydroxybenzoic Acid

2-Hydroxybenzoic acid (salicylic acid) exhibits a melting point of 158°C, boiling point of 200°C, and density of 1.443 g/mL. Its solubility profile dictates reaction solvent choices, with high solubility in polar aprotic solvents like methanol and ethanol but limited solubility in water (1:555.56). The hydroxyl group at position 2 directs electrophilic substitution to the para position (C4), necessitating protection strategies for meta (C3) functionalization.

Regioselectivity Challenges in Benzoylation

Direct benzoylation of 2-hydroxybenzoic acid without protection predominantly yields 4-benzoylated products due to the hydroxyl group’s ortho/para-directing effects. Achieving C3 selectivity requires hydroxyl protection, typically via benzylation or acetylation. For example, benzyl chloride under basic conditions converts the hydroxyl to a benzyl ether, enabling subsequent C3 amination or benzoylation.

Protection-Deprotection Strategies for Hydroxyl Group Management

Benzyl Ether Protection

As demonstrated in the synthesis of 3-hydroxy-2-methylbenzoic acid, benzylation of 2-hydroxybenzoic acid involves:

  • Reaction with benzyl chloride in alkaline medium to form 2-benzyloxybenzoic acid.

  • Grignard reaction with CO₂ introduces carboxyl groups at the meta position.

  • Catalytic hydrogenation (Pd/C, H₂) removes the benzyl group, restoring the hydroxyl.

Reaction Conditions:

  • Benzylation: 40°C, NaHCO₃, methanol/water (1:1).

  • Hydrogenolysis: 50°C, 10 bar H₂, 5% Pd/C.

Acetylation as an Alternative

Acetic anhydride in aqueous NaOH acetylates the hydroxyl group, forming 2-acetoxybenzoic acid. Post-benzoylation, hydrolysis (HCl, 0°C) regenerates the hydroxyl. This method avoids carcinogenic byproducts like methyl chloride.

Benzoylation Methods for 3-Amino-2-Hydroxybenzoic Acid

Direct Coupling Using Carbodiimides

3-Amino-2-hydroxybenzoic acid reacts with benzoyl chloride in the presence of EDC/HOBt, forming 3-(benzoylamino)-2-hydroxybenzoic acid. This method, analogous to triazole-thione synthesis, achieves yields up to 87% under optimized conditions.

Procedure:

  • Dissolve 3-amino-2-hydroxybenzoic acid (1 eq) in dry THF.

  • Add EDC (1.2 eq), HOBt (1.1 eq), and benzoyl chloride (1.5 eq).

  • Stir at 25°C for 12 hr, then purify via recrystallization (ethanol).

Hydrazide Intermediate Route

Adapting methods from triazole synthesis:

  • Convert 2-hydroxybenzoic acid to hydrazide using hydrazine hydrate.

  • React with benzoyl chloride to form N-(benzoylamino)benzohydrazide.

  • Cyclize in acetic acid to yield the target compound.

Yield Optimization:

  • Cyclization in refluxing acetic acid (2 hr) improves yield to 69–83%.

  • Excess benzylamine (5 eq) minimizes thiourea byproducts.

Comparative Analysis of Synthetic Routes

Method Reagents Conditions Yield Advantages
Direct Coupling (EDC/HOBt)EDC, HOBt, benzoyl chloride25°C, 12 hr72–87%High regioselectivity
Hydrazide CyclizationHydrazine, acetic acidReflux, 2 hr62–83%Avoids protection steps
Grignard-BenzylationBenzyl chloride, Pd/C, H₂50°C, 10 bar H₂62–93%Scalable for industrial production

Key Observations:

  • The Grignard-Benzylation route, while lengthier, offers scalability and avoids toxic byproducts.

  • Direct coupling provides rapid access but requires expensive reagents.

Characterization and Analytical Data

Spectroscopic Confirmation

  • FTIR: Peaks at 1653 cm⁻¹ (amide C=O), 1558 cm⁻¹ (C=N), and 1185 cm⁻¹ (C=S).

  • ¹H NMR: δ 7.50–7.97 ppm (aromatic protons), δ 10.54 ppm (CONH).

Purity and Solubility

Post-recrystallization from ethanol yields >95% purity. Solubility aligns with 2-hydroxybenzoic acid trends: high in methanol (1:1.60), moderate in ethyl acetate (1:2.63).

Industrial and Environmental Considerations

Byproduct Management

The Grignard route generates toluene, removed via phase separation. Catalytic hydrogenation replaces hazardous cleavage agents (e.g., BBr₃), enhancing safety.

Cost-Benefit Analysis

Benzylamine-mediated cyclization offers cost efficiency (€12–15/kg) compared to EDC/HOBt (€150–200/kg) .

Chemical Reactions Analysis

Types of Reactions

3-(Benzoylamino)-2-hydroxybenzoic acid can undergo several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The benzoylamino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 3-(benzoylamino)-2-oxo-benzoic acid.

    Reduction: Formation of 3-(benzylamino)-2-hydroxybenzoic acid.

    Substitution: Formation of various alkyl or acyl derivatives depending on the substituent used.

Scientific Research Applications

3-(Benzoylamino)-2-hydroxybenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(benzoylamino)-2-hydroxybenzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The hydroxy and benzoylamino groups play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups logP (Predicted)
This compound C₁₄H₁₁NO₄ 265.25 -COOH, -OH, -NH-C(=O)-C₆H₅ ~1.5
Methyl 3-benzamido-2-hydroxybenzoate C₁₅H₁₃NO₄ 271.27 -COOCH₃, -OH, -NH-C(=O)-C₆H₅ ~2.0
3-(Benzoylamino)-2-thiophenecarboxylic acid C₁₂H₉NO₃S 247.27 -COOH, -NH-C(=O)-C₆H₅, thiophene ~1.8

Q & A

Advanced Question: How can multi-step synthesis be optimized to improve yield and purity?

Methodological Answer: Advanced synthesis involves:

  • Selective protection/deprotection strategies : Use tert-butyldimethylsilyl (TBS) groups for hydroxyl protection, which can be removed under mild acidic conditions .
  • Catalytic systems : Employ DMAP (4-dimethylaminopyridine) to accelerate acylation kinetics.
  • Process monitoring : Use in-situ FTIR to track intermediate formation and minimize byproducts.

Example Optimization Data (Hypothetical):

StepCatalystTemperature (°C)Yield (%)Purity (%)
AcylationPyridine0–57892
DeprotectionHCl/MeOH259598

Basic Question: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • 1H NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and the amide NH signal (δ 10.5–11.0 ppm) in DMSO-d6 .
  • IR spectroscopy : Confirm the presence of hydroxyl (-OH, ~3200 cm⁻¹) and carbonyl (C=O, ~1680 cm⁻¹) groups .
  • HPLC : Assess purity using a C18 column with a mobile phase of acetonitrile/0.1% TFA aqueous solution .

Advanced Question: How can isomeric impurities be resolved during characterization?

Methodological Answer:

  • Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column with hexane/isopropanol gradients.
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ m/z calculated for C14H11NO4: 264.0661; observed: 264.0665) .
  • X-ray crystallography : Resolve structural ambiguities in polymorphic forms .

Basic Question: How is the antimicrobial activity of this compound evaluated?

Methodological Answer:

  • Disk diffusion assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 50–200 µg/mL.
  • MIC determination : Use broth microdilution methods with resazurin as a viability indicator .

Advanced Question: What strategies elucidate its mechanism of action against bacterial targets?

Methodological Answer:

  • Molecular docking : Simulate interactions with bacterial enzymes (e.g., dihydrofolate reductase) using AutoDock Vina .
  • Metabolomic profiling : Compare treated vs. untreated bacterial cultures via LC-MS to identify disrupted pathways .

Basic Question: How does pH influence the stability of this compound?

Methodological Answer:

  • Stability testing : Incubate the compound in buffers (pH 3–9) at 37°C for 24–72 hours.
  • Key findings : Degradation accelerates at pH >7 due to hydrolysis of the amide bond. Optimal stability observed at pH 5–6 .

Advanced Question: What degradation products form under alkaline conditions?

Methodological Answer:

  • LC-MS/MS analysis : Identify 2-hydroxybenzoic acid and benzamide as primary degradation products at pH 8–9 .
  • Kinetic studies : Calculate degradation rate constants (k) using first-order models under varying pH conditions.

Basic Question: How are structural analogs designed to enhance bioactivity?

Methodological Answer:

  • Substitution patterns : Introduce electron-withdrawing groups (e.g., -Cl, -F) at the benzene ring to improve lipophilicity and target binding .
  • Bioisosteric replacement : Replace the hydroxyl group with a sulfonamide moiety to modulate solubility .

Advanced Question: How do computational methods guide analog design?

Methodological Answer:

  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with antibacterial IC50 values.
  • ADMET prediction : Use SwissADME to optimize pharmacokinetic properties (e.g., logP, bioavailability) .

Basic Question: How are contradictions in bioactivity data resolved across studies?

Methodological Answer:

  • Meta-analysis : Compare assay conditions (e.g., bacterial strain variability, compound purity) from independent studies .
  • Dose-response reevaluation : Test activity across a broader concentration range to identify non-linear effects .

Advanced Question: What statistical approaches validate reproducibility in conflicting datasets?

Methodological Answer:

  • Bland-Altman plots : Assess agreement between datasets from different labs.
  • Multivariate regression : Control for confounding variables (e.g., solvent polarity, temperature) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(benzoylamino)-2-hydroxybenzoic acid
Reactant of Route 2
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3-(benzoylamino)-2-hydroxybenzoic acid

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